4-Methyl-[2,3'-bipyridine]-5'-carbonitrile
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Overview
Description
4-Methyl-[2,3’-bipyridine]-5’-carbonitrile is a heterocyclic organic compound that belongs to the bipyridine family. Bipyridines are characterized by the presence of two pyridine rings connected by a single bond. This specific compound features a methyl group at the 4-position and a carbonitrile group at the 5’-position, making it a unique derivative of bipyridine. Bipyridines and their derivatives are widely used in various fields, including coordination chemistry, materials science, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-[2,3’-bipyridine]-5’-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Negishi cross-coupling reaction, which involves the reaction of 4-bromo-2,6-dimethylpyridine with a suitable organozinc reagent under the presence of a palladium catalyst . The reaction conditions usually include mild temperatures and the use of solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-[2,3’-bipyridine]-5’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bipyridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield bipyridine N-oxides, while reduction can produce primary amines .
Scientific Research Applications
4-Methyl-[2,3’-bipyridine]-5’-carbonitrile has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals that are used in catalysis and materials science.
Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the synthesis of advanced materials, such as polymers and supramolecular structures.
Mechanism of Action
The mechanism of action of 4-Methyl-[2,3’-bipyridine]-5’-carbonitrile involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings can form stable complexes with transition metals, which can then participate in various catalytic processes. These metal complexes can activate substrates, facilitate electron transfer, and promote chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another common bipyridine derivative, often used in the synthesis of viologens and electrochromic materials.
3,3’-Bipyridine: Less common but still valuable in certain catalytic and coordination applications.
Uniqueness
4-Methyl-[2,3’-bipyridine]-5’-carbonitrile is unique due to the presence of both a methyl group and a carbonitrile group, which can influence its chemical reactivity and coordination properties. These functional groups can enhance its utility in specific applications, such as the design of tailored ligands and advanced materials .
Properties
CAS No. |
1346686-68-7 |
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Molecular Formula |
C12H9N3 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
5-(4-methylpyridin-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H9N3/c1-9-2-3-15-12(4-9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,1H3 |
InChI Key |
VBDPFXLIMDIZRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
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